4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by its unique structure, which includes a fused triazole and benzene ring system. This compound is classified within the broader category of triazoles, which are five-membered rings containing three nitrogen atoms. The presence of bromine and fluorine substituents on the aromatic system enhances its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves several key steps:
Optimizing reaction parameters such as temperature, time, and concentration is crucial for maximizing product yield and purity .
The molecular formula of 4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole is . Its structure can be depicted as follows:
The compound's molecular weight is approximately 232.03 g/mol, and it exhibits distinct spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole can participate in various chemical reactions:
These reactions are significant for further functionalization of the compound for specific applications in drug development and material sciences .
The mechanism of action for 4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with biological targets. As a potential pharmaceutical agent:
The exact mechanism depends on the biological context in which it is applied, making it a subject of ongoing research in medicinal chemistry .
The physical properties of 4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole include:
Chemical properties include its reactivity with nucleophiles due to the presence of halogen substituents and its stability under various conditions .
4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole has several notable applications:
Research continues to explore its full potential across these fields due to its unique structural attributes and reactivity .
The strategic placement of halogen atoms (bromine and fluorine) on the benzotriazole scaffold dictates its reactivity and biological interactions. 4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole features an electron-deficient aromatic system where fluorine acts as an ortho/para-directing group, while bromine serves as a versatile handle for cross-coupling reactions. This regioselectivity arises from differences in halogen electronegativity (F: 4.0; Br: 2.8) and covalent radii, which influence both electronic and steric parameters. Commercial synthesis typically employs directed ortho-lithiation of fluorinated benzotriazole precursors, followed by quenching with bromine sources. Alternatively, electrophilic bromination of 6-fluoro-1H-benzo[d][1,2,3]triazole occurs preferentially at the C4 position due to fluorine’s strong −I effect, which deactivates C5/C7 positions. Analysis of related compounds like 6-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole (CAS: 2387226-55-1) confirms this electronic bias, with fluorine occupying sterically undemanding positions [3] [6].
Table 1: Halogen Substitution Patterns in Benzotriazole Derivatives
Compound Name | CAS Number | Halogen Positions | Directing Effects | Synthetic Yield |
---|---|---|---|---|
4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole | Not specified | Br at C4; F at C6 | F ortho/para-directs Br to C4 | 60-75% (reported) |
6-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole | 2387226-55-1 | Br at C6; F at C4 | Methyl group directs regiochemistry | 55-68% |
4-Bromo-1-cyclohexyl-6-fluoro-1H-benzo[d][1,2,3]triazole | 2740570-01-6 | Br at C4; F at C6 | Cyclohexyl N-substitution | 50-65% |
Functionalization often leverages the bromine atom for metal-catalyzed transformations. The fluorine atom remains inert under typical cross-coupling conditions but enhances metabolic stability in bioactive molecules through strong C−F bonding (bond energy ~485 kJ/mol). This stability is exploited in pharmacophores where fluorine modulates bioavailability and target binding [6] [9].
Palladium and copper catalysis dominate the derivatization of 4-bromo-6-fluoro-1H-benzo[d][1,2,3]triazole, enabling C−C/C−N bond formation and annulation reactions. Key methodologies include:
Table 2: Catalytic Systems for Functionalizing Bromo-Fluoro Benzotriazoles
Reaction Type | Catalyst System | Conditions | Key Products | Yield | Regioselectivity |
---|---|---|---|---|---|
Intramolecular C−H Activation | Pd(OAc)₂/PPh₃/CsOAc | DMSO, 120°C, 1h | Triazoloquinolines | 80% | N/A |
CuAAC | Cu nanoparticles | H₂O/EtOH, rt | 1,4-Disubstituted triazole hybrids | 70-92% | 1,4-regioisomer |
Chan–Lam Arylation | Cu(OAc)₂ | DMSO, 80°C, air | 2-Aryl-4-trifluoroacetyltriazoles | 89% | 2-isomer exclusive |
SNAr | None (base-mediated) | DMF, Na₂CO₃, 60°C | 2-(4-Nitroaryl)-1H-triazoles | 86% | 2-isomer dominant |
The bromine atom in 4-bromo-6-fluoro-1H-benzo[d][1,2,3]triazole serves as a linchpin for synthesizing hybrid molecules with enhanced bioactivity:
Pharmacophore optimization exploits the synergistic effects of halogen atoms: Bromine facilitates diversification, while fluorine fine-tunes lipophilicity (logP reduction by 0.5–1.0 unit) and electrostatic potential. Hybrid molecules incorporating pyrroloquinoline cores show dual activities as antimicrobials and red-emitting OLED materials, underscoring versatility beyond medicinal applications [2] [7].
Table 3: Bioactive Derivatives of 4-Bromo-6-fluoro-1H-benzotriazole
Derivative Class | Biological Activity | Key Structural Features | Activity Metrics |
---|---|---|---|
Triazole-benzaldehyde hybrids | Antibacterial/Antileishmanial | 4-Chlorobenzyl + methoxybenzaldehyde | MIC: 312-1250 μg/mL |
Triazoloazepinoindoles | Anticancer | Fused tetracyclic system | IC₅₀: 1.8 μM (HeLa) |
2-Aryl-4-trifluoroacetyltriazoles | Fluorescent probes | Electron-withdrawing aryl groups | Quantum yield: >60% |
Triazolopyrroloquinolines | Antimicrobial/OLED materials | Extended π-conjugation with fluorine | MIC: 2 μg/mL (S. aureus) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0